

The Structure-Activity Relationship of Ido1-IN-20: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ido1-IN-20

Cat. No.: B15143422

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Ido1-IN-20**, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the quantitative inhibitory data, experimental protocols for key biological assays, and visual representations of the inhibitor's mechanism and experimental evaluation. **Ido1-IN-20** belongs to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives designed for enhanced anti-tumor activity.

Core Compound: Ido1-IN-20

Ido1-IN-20, also identified as compound 25 in its primary publication, is a notable inhibitor of the IDO1 enzyme. The fundamental structure of this series consists of a 1,2,5-oxadiazole-3-carboximidamide core.

Identifier	Value
Compound Name	Ido1-IN-20
Internal ID	25
CAS Number	2415246-15-8
Molecular Formula	C15H19BrFN7O4S

Quantitative Inhibitory Data

The inhibitory potency of **Ido1-IN-20** and its analogs were evaluated using both enzymatic and cellular assays. The following tables summarize the key quantitative data, including IC50 values, which denote the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.

Table 1: In Vitro hIDO1 Enzymatic Inhibitory Activities

Compound	R	Enzymatic IC50 (nM)
23	H	108.7
25 (Ido1-IN-20)	F	178.1
26	Cl	139.1

Table 2: HEK293T Cellular Inhibitory Activities

Compound	R	Cellular IC50 (nM)
23	H	19.88
25 (Ido1-IN-20)	F	68.59
26	Cl	57.76

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the generated data.

Human IDO1 (hIDO1) Enzymatic Assay

This assay quantifies the in vitro inhibitory activity of compounds against the purified hIDO1 enzyme.

- **Reaction Mixture Preparation:** The standard reaction mixture is prepared in a 96-well plate and contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μ M

methylene blue, and 100 µg/mL catalase.

- **Enzyme and Inhibitor Incubation:** Purified recombinant hIDO1 enzyme and the test compound (at varying concentrations) are added to the reaction mixture.
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of L-tryptophan to a final concentration of 400 µM.
- **Incubation:** The reaction plate is incubated at 37°C for 30-60 minutes.
- **Termination of Reaction:** The reaction is stopped by adding 30% (w/v) trichloroacetic acid (TCA).
- **Hydrolysis:** The plate is then incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
- **Quantification:** The concentration of kynurenine is determined by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
- **Data Analysis:** IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HEK293T Cellular Assay

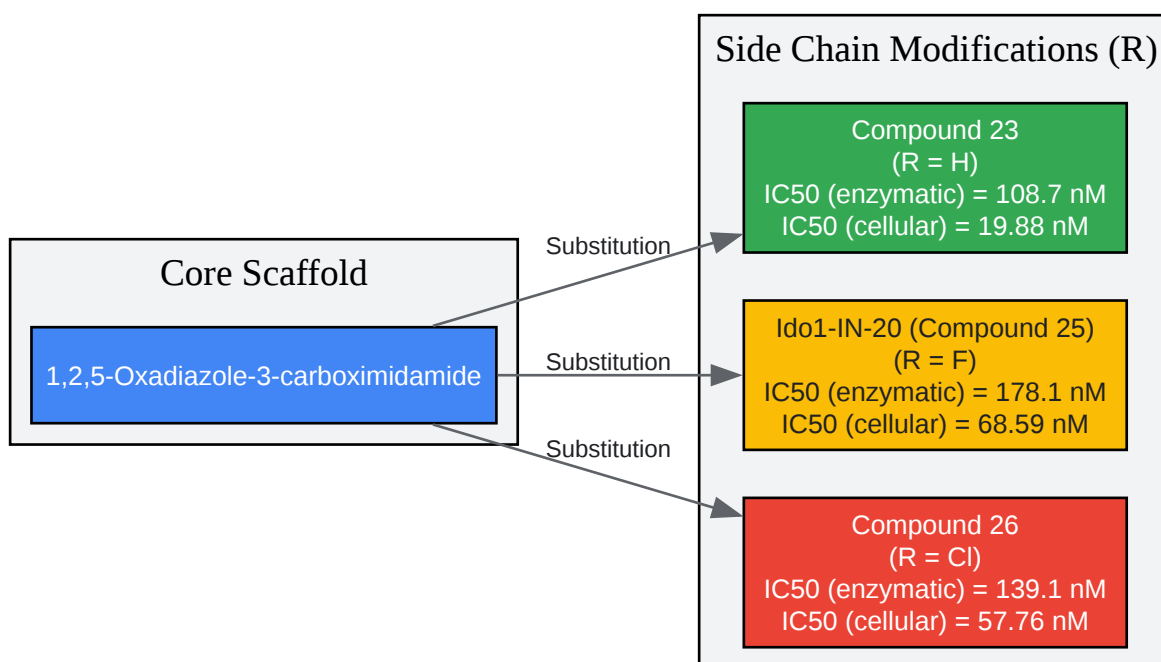
This cell-based assay assesses the ability of the compounds to inhibit IDO1 activity within a cellular environment.

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a vector expressing human IDO1.
- **Cell Seeding:** Transfected cells are seeded into 96-well plates at a density of 3×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing varying concentrations of the test compounds.

- IDO1 Induction (if necessary): In some protocols using other cell lines like SK-OV-3, IDO1 expression is induced by treating the cells with interferon-gamma (IFN γ) at a concentration of 100 ng/mL for 24 hours prior to adding the inhibitors.[1]
- Incubation: The cells are incubated with the compounds for 24 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection: After incubation, the cell culture supernatant is collected.
- Kynurenine Measurement: The kynurenine concentration in the supernatant is measured using the same TCA and Ehrlich's reagent method as described in the enzymatic assay.
- Data Analysis: Cellular IC₅₀ values are determined by analyzing the dose-response curves.

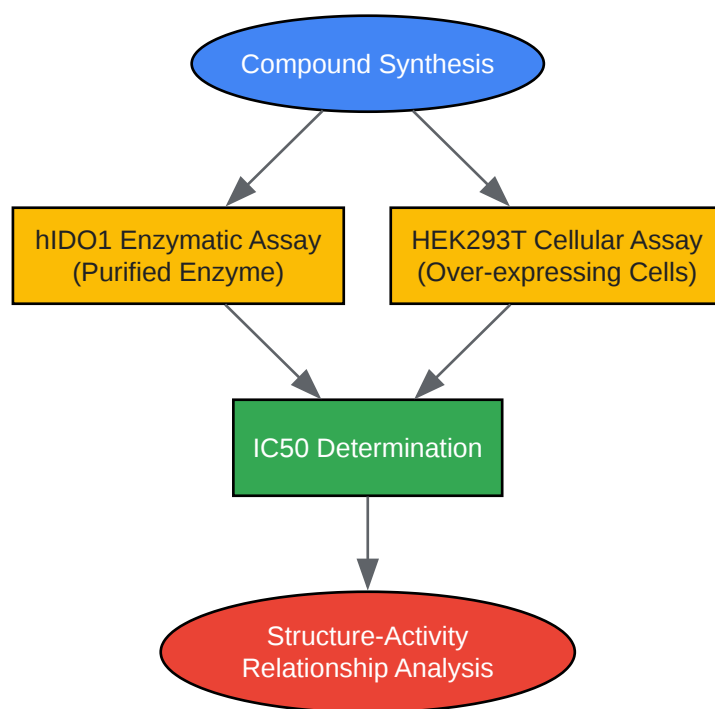
Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the **Ido1-IN-20** structure-activity relationship and experimental workflow.



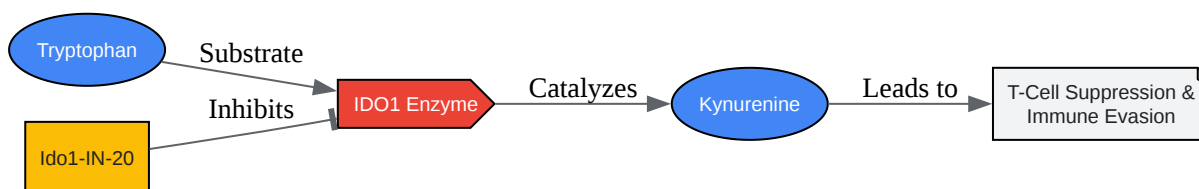
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Structure-Activity Relationship of **Ido1-IN-20** Analogs



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Experimental Workflow for **Ido1-IN-20** Evaluation



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IDO1 Catalytic Pathway and Inhibition by **Ido1-IN-20**

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References

- 1. oncotarget.com [oncotarget.com]
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